1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound known for its significant potential in various fields of scientific research. The molecule's structure consists of a naphthalene moiety connected to an ethanone chain, which is further linked to a pyrrolidine ring incorporating the 3,4-dihydroisoquinoline system. This unique arrangement provides the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone can be synthesized through multi-step organic reactions involving the appropriate precursors. The process typically starts with the construction of the 3,4-dihydroisoquinoline ring system, followed by the formation of the pyrrolidine ring and, finally, the connection of the naphthalene moiety via an ethanone linkage. Key steps might include:
Cyclization reactions to form the dihydroisoquinoline ring.
Reductive amination to introduce the pyrrolidine ring.
Friedel-Crafts acylation to attach the naphthalene group.
Industrial Production Methods: Large-scale production would likely require optimization of each reaction step to improve yield and selectivity. Using high-purity solvents, advanced catalysts, and controlled reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Converting specific functional groups to more oxidized states.
Reduction: Reducing carbonyl groups or unsaturated bonds.
Substitution: Substitution of hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogens, nucleophiles, or electrophiles under controlled temperatures and solvents.
Major Products Formed: These reactions yield a variety of products, such as:
Oxidized derivatives: with altered functional groups.
Reduced derivatives: featuring saturated bonds or removed functionalities.
Substituted products: with new atoms or groups replacing the original ones.
Chemistry
Catalysts: In complex organic transformations due to its reactive sites.
Ligands: In coordination chemistry for metal complexes.
Biology
Enzyme Inhibition: Potential to interact with specific biological targets.
Signal Transduction: Modulating cellular pathways.
Medicine
Drug Development: Investigating its pharmacological effects and therapeutic potential.
Diagnostic Tools: As a part of molecular imaging techniques.
Industry
Material Science: Integrating into polymers or coatings for enhanced properties.
Agriculture: Potential use in developing new agrochemicals.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can inhibit or modulate their activity, leading to downstream effects on cellular pathways. The precise pathways involved depend on the target and the context of its use, such as in therapeutic applications or as a research tool.
Comparison with Similar Compounds
1-(3-Pyrrolidinyl)-2-(naphthalen-1-yl)ethanone: Lacks the dihydroisoquinoline moiety.
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylpropan-1-one: Does not include the pyrrolidine ring.
Naphthalene derivatives with varied substitutions: Exhibit different reactivities and applications.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(16-21-10-5-9-20-7-3-4-11-24(20)21)27-15-13-23(18-27)26-14-12-19-6-1-2-8-22(19)17-26/h1-11,23H,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCATXGIQOORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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